molecular formula C8H13NO3 B13625939 5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one

5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one

Cat. No.: B13625939
M. Wt: 171.19 g/mol
InChI Key: MIPXFTWTVIDIMK-UHFFFAOYSA-N
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Description

5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one is a chemical compound that features a tetrahydropyran ring fused to an oxazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one typically involves the reaction of tetrahydropyran derivatives with oxazolidinone precursors. One common method includes the cyclization of 3-hydroxy-tetrahydropyran with an appropriate oxazolidinone derivative under acidic or basic conditions. The reaction is often carried out in solvents such as dichloromethane or ethanol at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield tetrahydropyran-oxazolidinone alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones and tetrahydropyran derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or alteration of receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Tetrahydro-2H-pyran-2-yl)-2-furaldehyde
  • 5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde
  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Uniqueness

5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry where it can serve as a versatile scaffold for drug development .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

5-(oxan-3-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13NO3/c10-8-9-4-7(12-8)6-2-1-3-11-5-6/h6-7H,1-5H2,(H,9,10)

InChI Key

MIPXFTWTVIDIMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2CNC(=O)O2

Origin of Product

United States

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